molecular formula C13H13N3O B1581986 1,4-Diphenylsemicarbazide CAS No. 621-12-5

1,4-Diphenylsemicarbazide

Cat. No.: B1581986
CAS No.: 621-12-5
M. Wt: 227.26 g/mol
InChI Key: NGZZNUMYERKSQA-UHFFFAOYSA-N
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Description

1,4-Diphenylsemicarbazide is an organic compound with the molecular formula C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol . It is known for its application in various chemical reactions and its role as a reagent in analytical chemistry. The compound is characterized by the presence of two phenyl groups attached to a semicarbazide moiety, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

1,4-Diphenylsemicarbazide plays a significant role in biochemical reactions, primarily due to its ability to form complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, this compound forms a red-violet complex with chromium (VI) ions, which is used in the photometric determination of chromium levels . This interaction is crucial for detecting and quantifying trace amounts of metals in biological samples.

Cellular Effects

This compound influences various cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of complexes with metal ions can inhibit or activate specific enzymes, thereby altering metabolic pathways and gene expression patterns. The impact of this compound on cellular function is closely related to its ability to bind with metal ions and modulate their availability within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metal ions through coordination bonds. This binding can lead to enzyme inhibition or activation, depending on the specific metal ion and enzyme involved. For example, the complex formation with chromium (VI) ions can inhibit certain enzymes, leading to changes in cellular metabolism and gene expression. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS) during its interaction with metal ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its oxidation and degradation. This degradation can affect its ability to form complexes with metal ions, thereby altering its effectiveness in biochemical assays. Long-term studies have shown that the stability of this compound is crucial for maintaining its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively form complexes with metal ions without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are primarily due to the generation of reactive oxygen species and the disruption of metal ion homeostasis within cells .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in the detoxification and transport of metal ions. For example, the compound can modulate the activity of enzymes involved in the reduction and oxidation of metal ions, thereby affecting their bioavailability and toxicity. These interactions are crucial for maintaining metal ion homeostasis within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound can bind to metal ion transporters, allowing it to be transported across cellular membranes and distributed to areas where metal ions are concentrated .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell. For example, this compound can be localized to the mitochondria, where it can interact with metal ions and modulate mitochondrial function. This localization is crucial for its biochemical activity and effectiveness in metal ion detection .

Preparation Methods

1,4-Diphenylsemicarbazide can be synthesized through the condensation reaction of 1,4-diphenyl thiosemicarbazide with formaldehyde and phosphinic acid . The reaction typically involves the use of solvents such as ethanol or acetic acid under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

1,4-Diphenylsemicarbazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ammonium persulfate and reducing agents depending on the desired product. Major products formed from these reactions include diphenylcarbazone and other substituted derivatives.

Scientific Research Applications

1,4-Diphenylsemicarbazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diphenylsemicarbazide involves its ability to form colored complexes with metal ions. This property is utilized in analytical chemistry to detect and quantify metal ions through colorimetric methods. The molecular targets include metal ions such as chromium (VI) and mercury (II), and the pathways involve the formation of stable complexes that can be measured spectrophotometrically .

Comparison with Similar Compounds

1,4-Diphenylsemicarbazide is similar to other compounds such as:

The uniqueness of this compound lies in its specific reactivity and the stability of the complexes it forms with metal ions, making it a valuable reagent in various chemical and industrial processes.

Properties

IUPAC Name

1-anilino-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZZNUMYERKSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060730
Record name N,2-Diphenylhydrazinecarboxamide
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Molecular Weight

227.26 g/mol
Source PubChem
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CAS No.

621-12-5
Record name N,2-Diphenylhydrazinecarboxamide
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Record name Hydrazinecarboxamide, N,2-diphenyl-
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Record name 1,4-Diphenylsemicarbazide
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Record name Hydrazinecarboxamide, N,2-diphenyl-
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Record name N,2-Diphenylhydrazinecarboxamide
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Record name 1,4-Diphenylsemicarbazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1,4-Diphenylsemicarbazide utilized in analytical chemistry for mercury detection?

A: this compound serves as a crucial component in a novel preconcentration method for detecting mercury species in water and fish samples []. The method involves immobilizing this compound on oxidized activated carbon, creating a solid phase extraction (SPE) material. This material effectively captures mercury species from the sample, which are then eluted and quantified using flow injection cold vapor atomic absorption spectrometry (FI-CVAAS). This technique demonstrates high sensitivity and selectivity for mercury detection, highlighting the significance of this compound in environmental monitoring and food safety applications.

Q2: Are there any studies investigating the interaction mechanism between this compound and mercury?

A: While the provided research [] focuses on the application of this compound in mercury detection, it doesn't delve into the specific interaction mechanism. Further research is needed to elucidate the precise chemical interactions between this compound and mercury species. Understanding this interaction is crucial for optimizing the SPE method and potentially exploring other applications of this compound in mercury-related chemistry.

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